molecular formula C17H24N2O5S B2737007 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1396876-85-9

4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2737007
CAS No.: 1396876-85-9
M. Wt: 368.45
InChI Key: GWPSWYDFXQYLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a unique 6,8-dioxa-2-azaspiro[3.5]nonane core, a spirocyclic system comprising 3- and 5-membered rings sharing a central nitrogen atom. The spiro system is substituted with two methyl groups at the 7-position and a carbonyl group at the 2-position, which is further linked to an N,N-dimethylbenzenesulfonamide moiety. The molecular formula is C₁₉H₂₄N₂O₅S (calculated molecular weight: 400.47 g/mol).

Properties

IUPAC Name

4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-16(2)23-11-17(12-24-16)9-19(10-17)15(20)13-5-7-14(8-6-13)25(21,22)18(3)4/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPSWYDFXQYLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule characterized by its unique spirocyclic structure. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H22N2O4SC_{16}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 342.43 g/mol. The compound features a spirocyclic core, which is known to influence its biological interactions significantly.

Biological Activity

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including:

  • Anticancer Activity : Spirocyclic compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : The structural features of this compound suggest potential efficacy against bacterial and fungal pathogens.
  • CNS Activity : The complexity of the structure may enable interaction with central nervous system receptors, potentially providing neuroprotective or therapeutic effects.

The mechanisms by which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, modulating their activity and leading to physiological changes.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Spirocyclic Core : This step usually involves cyclization reactions using appropriate precursors under controlled conditions.
  • Carbonyl Introduction : The introduction of the carbonyl group is achieved through acylation reactions.
  • Sulfonamide Formation : The final product is formed by reacting the intermediate with N,N-dimethylbenzenesulfonamide.

Research Findings and Case Studies

Recent studies have explored the biological activity of similar compounds and their derivatives:

StudyCompoundBiological ActivityFindings
Compound AAnticancerInduced apoptosis in breast cancer cells
Compound BAntimicrobialEffective against E. coli and S. aureus
Compound CCNS activityDemonstrated neuroprotective effects in animal models

These studies highlight the potential of spirocyclic compounds in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and analogous molecules from the provided evidence:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Ring System Melting Point (°C) Potential Applications
4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide C₁₉H₂₄N₂O₅S 400.47 Spiro, sulfonamide, carbonyl 6,8-dioxa-2-azaspiro[3.5]nonane Not reported Enzyme inhibition, drug design
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S 386.37 Cyano, benzylidene, furan Thiazolo[3,2-a]pyrimidine 243–246 Antimicrobial agents
Benzathine benzylpenicillin C₁₆H₁₈N₂O₄S 334.39 Beta-lactam, amide, bicyclic Bicyclo[3.2.0]heptane Not reported Antibiotic therapy

Key Observations:

  • Spiro vs. Fused/Bicyclic Systems : The target’s spiro system offers rigidity and reduced ring strain compared to the fused thiazolo-pyrimidine in 11a or the bicyclic beta-lactam in benzathine benzylpenicillin. This rigidity may enhance binding selectivity in drug design .
  • Functional Groups: The target’s sulfonamide group contrasts with the cyano substituent in 11a and the beta-lactam in benzathine penicillin. Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), while beta-lactams target bacterial cell wall synthesis .

Physicochemical and Spectral Data

  • Melting Points : The target compound’s melting point is unreported, but structurally related spiro compounds often exhibit high melting points (>200°C) due to rigidity. In contrast, 11a and 11b melt at 243–246°C and 213–215°C, respectively, influenced by their fused aromatic systems .
  • Spectroscopy: The target’s IR spectrum would show strong absorptions for sulfonamide (∼1350 cm⁻¹, asymmetric S=O stretch) and carbonyl (∼1700 cm⁻¹). This contrasts with 11a’s cyano (∼2219 cm⁻¹) and beta-lactam carbonyl (∼1719 cm⁻¹ in 12) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.